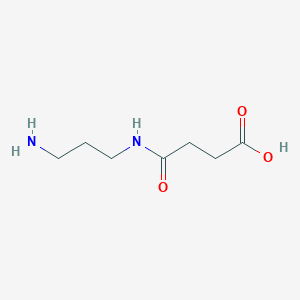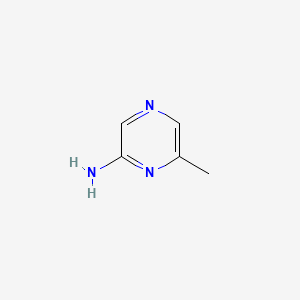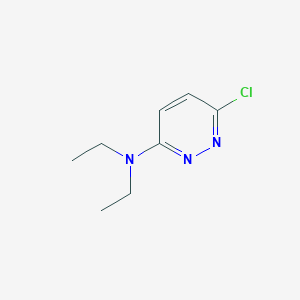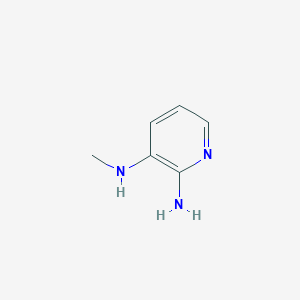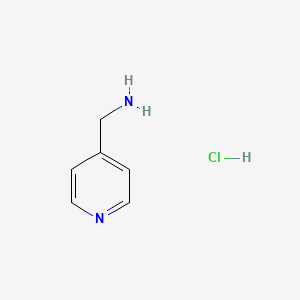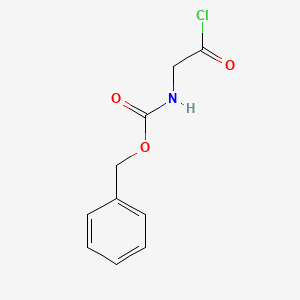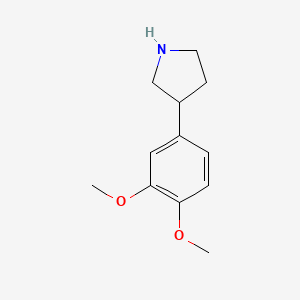
3-(3,4-Dimethoxy-phenyl)-pyrrolidine
Descripción general
Descripción
“3-(3,4-Dimethoxy-phenyl)-pyrrolidine” is a chemical compound that has not been extensively studied. It is related to 3,4-Dimethoxyphenylacetic acid, which reacts with formaldehyde in the presence of acid to give an isochromanone . It has a role as a human urinary metabolite and a human xenobiotic metabolite .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, Benzophenone analogue (3) has been synthesized and characterized by X-ray diffraction method . Another study reported the synthesis of 3-{[(3, 4-Dimethoxy-phenyl)-phenylamino-methyl]-amino}-2-phenyl-quinazolin-4-one .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction methods . The structure exhibits intermolecular hydrogen bonding of the type C-H···O .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, 3,4-Dimethoxyphenylacetone has a melting point range of 96 - 99 °C / 204.8 - 210.2 °F .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
3-(3,4-Dimethoxy-phenyl)-pyrrolidine has been explored in the field of asymmetric synthesis. Katritzky et al. (1999) described the use of a related compound, 5-(benzotriazol-1-yl)-3-phenyl-[2,1-b]oxazolopyrrolidine, in producing chiral 2-substituted and 2,5-disubstituted pyrrolidines, highlighting its role in the synthesis of novel chiral compounds (Katritzky et al., 1999).
Synthesis of Monocyclic Thiepins
In a study by Reinhoudt and Kouwenhovn (1972), 3,4-Dimethoxycarbonyl-5-pyrrolidin-1-ylthiepins were synthesized through a cycloaddition process, demonstrating the compound's utility in synthesizing specific classes of cyclic compounds (Reinhoudt & Kouwenhovn, 1972).
Crystal Structure Analysis
Thinagar et al. (2000) conducted a study on a compound related to 3-(3,4-Dimethoxy-phenyl)-pyrrolidine, focusing on its crystal structure. This research is significant in understanding the molecular geometry and potential applications of similar compounds in materials science (Thinagar et al., 2000).
Polyimide Synthesis
Wang et al. (2006) explored the use of a pyridine-containing aromatic dianhydride monomer derived from 3-(3,4-Dimethoxy-phenyl)-pyrrolidine for synthesizing novel polyimides. This highlights its potential application in the development of new materials with unique thermal and mechanical properties (Wang et al., 2006).
Inhibition of Alpha-Mannosidase Activity
Fiaux et al. (2005) investigated substituted pyrrolidine-3,4-diol derivatives, related to 3-(3,4-Dimethoxy-phenyl)-pyrrolidine, for their ability to inhibit alpha-mannosidase activity. This research suggests potential applications in studying enzyme inhibition and therapeutic development (Fiaux et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHZEQCBQADPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483220 | |
| Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxy-phenyl)-pyrrolidine | |
CAS RN |
38175-31-4 | |
| Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





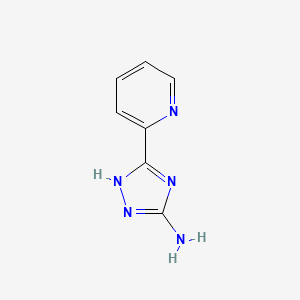
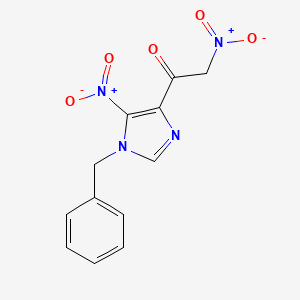

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)
